N,N-dibenzylleucine
Overview
Description
N,N-dibenzylleucine: is an organic compound with the molecular formula C20H25NO2 It is a derivative of the amino acid leucine, where the amino group is substituted with two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Leucine: One common method to synthesize N,N-dibenzylleucine involves the benzylation of leucine. This process typically uses benzyl bromide as the benzylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions.
Reductive Amination: Another method involves the reductive amination of leucine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to obtain this compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound typically follows the benzylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors where leucine and benzyl bromide are reacted under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzylleucine can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxyl group to an alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the benzyl positions. Reagents such as sodium hydride and alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzylleucine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in protein modification and enzyme inhibition. Its ability to interact with biological molecules makes it a useful tool in the study of biochemical pathways and mechanisms.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural properties allow for the development of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-dibenzylleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
N,N-dibenzylglycine: Similar in structure but with a glycine backbone instead of leucine.
N,N-dibenzylalanine: Similar in structure but with an alanine backbone.
N,N-dibenzylvaline: Similar in structure but with a valine backbone.
Uniqueness: N,N-dibenzylleucine is unique due to the presence of the leucine backbone, which imparts specific steric and electronic properties. This uniqueness allows for distinct interactions with biological molecules and different reactivity in chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-(dibenzylamino)-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)13-19(20(22)23)21(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSACAIPYCHIDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.